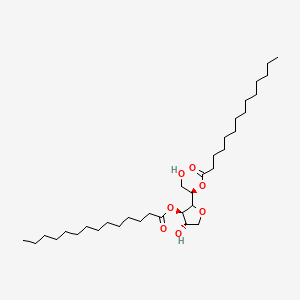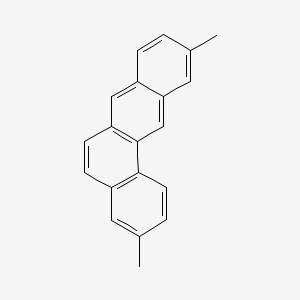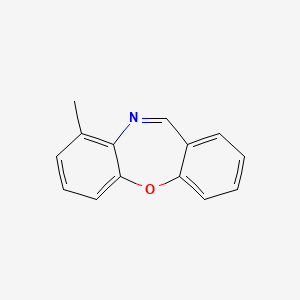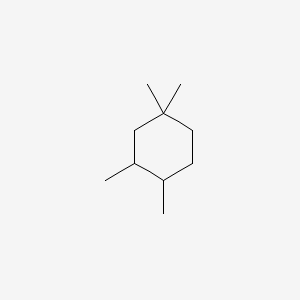
1,1,3,4-Tetramethylcyclohexane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1,3,4-Tetramethylcyclohexane is an organic compound with the molecular formula C₁₀H₂₀ It is a derivative of cyclohexane, where four methyl groups are attached to the cyclohexane ring
準備方法
Synthetic Routes and Reaction Conditions: 1,1,3,4-Tetramethylcyclohexane can be synthesized through several methods. One common approach involves the alkylation of cyclohexane with methylating agents under specific conditions. The reaction typically requires a catalyst, such as aluminum chloride (AlCl₃), and is carried out under controlled temperature and pressure to ensure the desired product is obtained.
Industrial Production Methods: In an industrial setting, the production of this compound may involve more advanced techniques, such as catalytic hydrogenation of precursor compounds. This process ensures high yield and purity of the final product, making it suitable for various applications.
化学反応の分析
Types of Reactions: 1,1,3,4-Tetramethylcyclohexane undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄), leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a metal catalyst, such as palladium on carbon (Pd/C), to yield various reduced forms of the compound.
Substitution: Halogenation reactions, where halogens like chlorine (Cl₂) or bromine (Br₂) replace hydrogen atoms, are common substitution reactions for this compound.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromic acid (H₂CrO₄)
Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C)
Substitution: Chlorine (Cl₂), bromine (Br₂)
Major Products Formed:
Oxidation: Ketones, carboxylic acids
Reduction: Various reduced forms of the compound
Substitution: Halogenated derivatives
科学的研究の応用
1,1,3,4-Tetramethylcyclohexane has several scientific research applications, including:
Chemistry: Used as a model compound in studies of cyclohexane derivatives and their reactivity.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.
作用機序
The mechanism of action of 1,1,3,4-tetramethylcyclohexane involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical reactions, leading to the formation of active intermediates that interact with biological molecules. These interactions can result in changes in cellular processes and biochemical pathways, contributing to the compound’s overall effects.
類似化合物との比較
- 1,1,2,4-Tetramethylcyclohexane
- 1,1,4,4-Tetramethylcyclohexane
- 1,1,3,5-Tetramethylcyclohexane
Comparison: 1,1,3,4-Tetramethylcyclohexane is unique due to the specific positioning of its methyl groups on the cyclohexane ring. This structural arrangement influences its chemical reactivity and physical properties, distinguishing it from other tetramethylcyclohexane isomers. For example, the different positions of the methyl groups in 1,1,2,4-tetramethylcyclohexane and 1,1,4,4-tetramethylcyclohexane result in variations in their stability and reactivity.
特性
CAS番号 |
24612-75-7 |
|---|---|
分子式 |
C10H20 |
分子量 |
140.27 g/mol |
IUPAC名 |
1,1,3,4-tetramethylcyclohexane |
InChI |
InChI=1S/C10H20/c1-8-5-6-10(3,4)7-9(8)2/h8-9H,5-7H2,1-4H3 |
InChIキー |
GFGKKSUYWCKIMD-UHFFFAOYSA-N |
正規SMILES |
CC1CCC(CC1C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


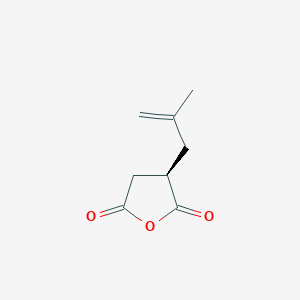
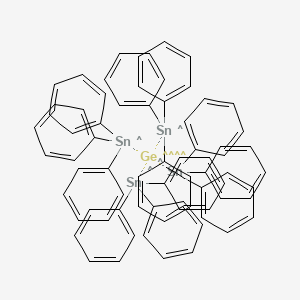
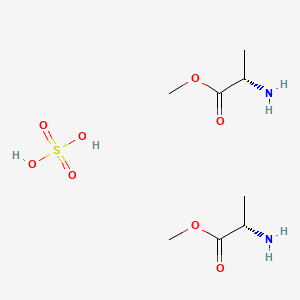
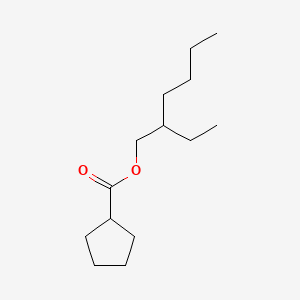
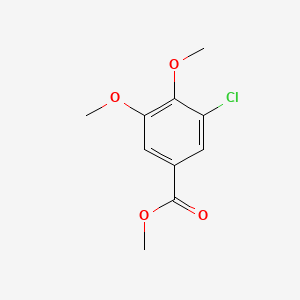

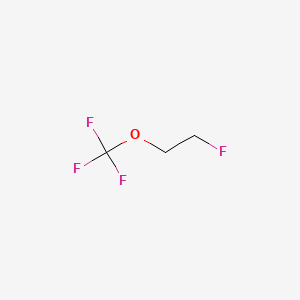
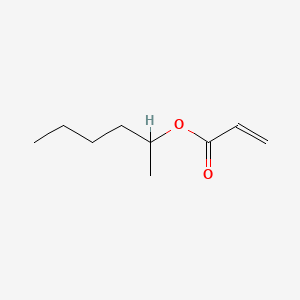
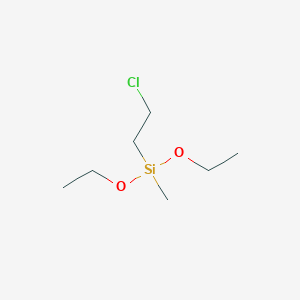
![Ethanone, 2-(cyclopropylaMino)-1-[4-[(2,4-dichlorophenoxy)Methyl]-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl]-](/img/structure/B12643949.png)
